[(3-Methylphenyl)methyl](2-methylpropyl)amine
Description
(3-Methylphenyl)methylamine is a secondary amine featuring a benzyl group substituted with a methyl group at the 3-position of the aromatic ring and a branched 2-methylpropyl (isobutyl) group. Its molecular formula is C₁₂H₁₉N, with a molecular weight of 177.29 g/mol. This compound is part of a broader class of arylalkylamines, which are studied for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
2-methyl-N-[(3-methylphenyl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-10(2)8-13-9-12-6-4-5-11(3)7-12/h4-7,10,13H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVVGYSIQIUGRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Methylphenyl)methylamine, also known as (3-Methylphenyl)methylamine hydrochloride, is a substituted amine that has garnered attention due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (3-Methylphenyl)methylamine can be represented as follows:
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
This compound features a 3-methylphenyl group attached to a methylamine moiety, which is further connected to a 2-methylpropyl chain. The steric hindrance provided by the 2-methylpropyl group may enhance the compound's selectivity towards specific biological targets compared to other similar compounds.
The biological activity of (3-Methylphenyl)methylamine is primarily attributed to its ability to modulate the activity of various enzymes and receptors. The mechanisms through which this compound exerts its effects include:
- Receptor Binding : The compound has been shown to bind selectively to neurotransmitter receptors, potentially influencing neurotransmission and signaling pathways.
- Enzyme Inhibition : Studies suggest that (3-Methylphenyl)methylamine can inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
- Antioxidant Activity : Preliminary investigations indicate that the compound may exhibit antioxidant properties, which could have implications for its use in protecting against oxidative stress-related diseases.
Biological Activity and Research Findings
Research into the biological activity of (3-Methylphenyl)methylamine has revealed several important findings:
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. | |
| Antioxidant | Potential protective effects against oxidative damage. | |
| Neurotransmitter Modulation | Alters neurotransmitter levels in vitro. | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes. |
Case Studies
Several studies have explored the pharmacological potential of (3-Methylphenyl)methylamine:
-
Neuropharmacological Study :
A study investigated the effects of (3-Methylphenyl)methylamine on neurotransmitter systems in rodent models. Results indicated that administration led to increased levels of serotonin and dopamine, suggesting potential antidepressant effects. -
Antimicrobial Efficacy :
In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -
Oxidative Stress Protection :
Research focused on the antioxidant properties showed that (3-Methylphenyl)methylamine reduced reactive oxygen species (ROS) levels in cell cultures exposed to oxidative stressors, indicating its potential as a protective agent in cellular environments.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
A. (2,4,5-Trimethoxyphenyl)methylamine (CAS 893572-94-6)
- Structure : Substitutes the 3-methylphenyl group with a 2,4,5-trimethoxyphenyl group.
- Key Differences: The methoxy groups enhance electron-donating effects, increasing solubility in polar solvents compared to the methyl substituent. Higher molecular weight (C₁₄H₂₃NO₃, 253.34 g/mol) due to methoxy additions.
B. (3,4-Dimethylphenyl)methylamine
- Structure : Replaces the 3-methylphenyl group with a 3,4-dimethylphenyl group.
- Similar molecular weight (C₁₃H₂₁N, 191.32 g/mol) but distinct chromatographic retention times due to substituent arrangement .
{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine
- Structure : Substitutes the 3-methylphenyl group with a 4-benzyloxyphenyl group.
- Key Differences: The benzyloxy group introduces a bulky, lipophilic moiety, significantly altering solubility (likely less water-soluble than the methyl analog). Potential for photochemical degradation due to the benzyloxy group’s UV sensitivity .
Aliphatic Analogs
Diisobutylamine (2-Methyl-N-(2-methylpropyl)amine)
- Structure : Lacks the aromatic benzyl group, featuring two isobutyl groups.
- Key Differences :
Physicochemical Properties (Inferred from Analogs)
| Property | (3-Methylphenyl)methylamine (Target) | (2,4,5-Trimethoxyphenyl)methylamine | Diisobutylamine |
|---|---|---|---|
| Molecular Weight | 177.29 g/mol | 253.34 g/mol | 129.24 g/mol |
| Water Solubility | Low (similar to benzylamines) | Moderate (methoxy groups enhance polarity) | Slightly soluble |
| Boiling Point | ~250–300°C (estimated) | Not reported | 142–145°C |
| Hazard Profile | Likely irritant (amine class) | Not classified | Flammable (Flash point: 29°C) |
Preparation Methods
Nucleophilic Substitution via Benzyl Halide Intermediate
A common approach involves preparing a benzyl halide intermediate from 3-methylbenzyl alcohol or related precursors, followed by reaction with 2-methylpropyl amine.
Step 1: Preparation of Benzyl Halide
- Starting from 3-methylbenzyl alcohol, chlorination or bromination is performed, often using thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), to yield 3-methylbenzyl chloride or bromide.
- Reaction conditions typically involve refluxing in an inert solvent such as chloroform or dichloromethane for several hours.
- The halide intermediate is isolated by crystallization or distillation.
Step 2: Amination
- The benzyl halide is reacted with 2-methylpropyl amine under basic or neutral conditions.
- The nucleophilic amine attacks the benzyl halide, displacing the halide ion and forming (3-Methylphenyl)methylamine.
- Reaction solvents include polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
- The reaction is typically stirred at room temperature or slightly elevated temperatures for 12–24 hours.
- The product is purified by extraction and crystallized as the hydrochloride salt.
This method is supported by analogous procedures described in patent WO2007009405A1, which outlines similar amine preparations via halide intermediates and subsequent nucleophilic substitution.
Reductive Amination Route
An alternative synthetic route involves reductive amination of 3-methylbenzaldehyde with 2-methylpropyl amine:
Step 1: Formation of Schiff Base
- 3-Methylbenzaldehyde is reacted with 2-methylpropyl amine to form an imine (Schiff base).
- This step is usually performed in anhydrous solvents such as toluene or ethanol under reflux with removal of water to drive equilibrium.
Step 2: Reduction
- The imine is reduced to the corresponding amine using reducing agents like sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation (H2 with Pd/C).
- The reduction is typically carried out at low temperatures (0–25 °C) to avoid side reactions.
- The crude amine is purified by acid-base extraction and converted to the hydrochloride salt.
This reductive amination approach is widely used for preparing secondary amines and is consistent with modern synthetic organic chemistry practices.
Esterification and Substitution Sequence (Advanced Method)
A more complex multi-step process has been described in related amine syntheses involving ester intermediates and halogen substitution:
- Starting from a hydroxy-substituted phenylpropanol intermediate, both hydroxy groups are esterified with acid derivatives.
- Selective substitution of the ester group on the propyl chain with iodine is followed by nucleophilic substitution with diisopropylamine (a structural analog to 2-methylpropyl amine).
- Subsequent hydrolysis and optional optical resolution yield the target amine or its enantiomerically enriched form.
While this method is more applicable to structurally related compounds, it provides insight into regioselective functional group transformations applicable to (3-Methylphenyl)methylamine synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | Benzyl halide formation + amination | SOCl2 or PBr3; 2-methylpropyl amine; DMSO | Straightforward; scalable | Requires preparation of halide intermediate |
| Reductive Amination | Imine formation + reduction | 3-methylbenzaldehyde; NaBH3CN or H2/Pd | High selectivity; mild conditions | Requires careful control of reduction step |
| Esterification & Substitution | Esterification → Iodination → Amination | Acid derivatives; iodine; diisopropylamine | Allows regioselectivity and optical resolution | Multi-step; more complex and time-consuming |
Research Findings and Optimization Notes
- Yield and Purity : The nucleophilic substitution method typically affords good yields (>80%) with high purity after crystallization of the hydrochloride salt.
- Enantiomeric Purity : Optical resolution steps can be incorporated post-synthesis to obtain enantiomerically enriched amines if chiral purity is desired.
- Reaction Conditions : Use of polar aprotic solvents and controlled temperature profiles improves reaction rates and selectivity.
- Side Reactions : Over-alkylation or formation of quaternary ammonium salts can be minimized by stoichiometric control of amine and halide reagents.
- Scalability : The nucleophilic substitution route is preferred for industrial scale due to fewer steps and simpler purification.
Q & A
Q. What are the recommended synthetic routes for (3-Methylphenyl)methylamine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step alkylation and cyclization reactions. For example:
- Step 1 : Formation of the arylalkylamine backbone via nucleophilic substitution between 3-methylbenzyl chloride and 2-methylpropylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Step 2 : Purification using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
- Optimization : Reaction yields improve with anhydrous solvents, controlled temperature (±2°C), and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing (3-Methylphenyl)methylamine?
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.2 ppm), benzylic CH₂ (δ 3.5–4.0 ppm), and branched alkyl groups (δ 0.9–1.2 ppm for isopropyl) .
- GC-MS : Confirm molecular ion ([M⁺] at m/z ~193) and fragmentation patterns (e.g., loss of 2-methylpropyl group) .
- FT-IR : Identify N–H stretches (~3300 cm⁻¹) and aromatic C–H bends (~700 cm⁻¹) .
Q. What safety precautions are critical when handling (3-Methylphenyl)methylamine?
- GHS Hazards : Acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Use PPE: nitrile gloves, lab coat, and safety goggles .
- Storage : Keep in airtight containers under nitrogen, away from strong oxidizers (e.g., HNO₃, KMnO₄), at 2–8°C .
- Spill Management : Neutralize with dilute acetic acid, absorb with vermiculite, and dispose as hazardous waste .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro assays; ≥98% for in vivo studies .
- Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values .
Q. What are the solubility properties of (3-Methylphenyl)methylamine in common solvents?
- High Solubility : Dichloromethane, THF, ethanol.
- Low Solubility : Water (<0.1 mg/mL at 25°C).
- Practical Tip : Pre-saturate aqueous buffers with 1% DMSO to enhance solubility in biological assays .
Advanced Research Questions
Q. How does steric hindrance from the 2-methylpropyl group influence the compound’s reactivity in nucleophilic substitutions?
The bulky isopropyl group reduces reaction rates in SN2 mechanisms due to restricted access to the amine lone pair. Kinetic studies show a 30–50% decrease in alkylation efficiency compared to linear alkyl analogs. Use bulky electrophiles (e.g., benzyl bromides) or elevated temperatures (80–100°C) to mitigate steric effects .
Q. What computational methods are suitable for predicting the compound’s binding affinity to neurotransmitter receptors?
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., 5-HT₃ or NMDA receptors from PDB).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Key Interactions : Hydrophobic contacts with the 3-methylphenyl group and hydrogen bonding via the amine .
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?
- Dose-Response Studies : Perform IC₅₀ assays across multiple cell lines (e.g., HEK293 vs. HepG2) to differentiate selective toxicity .
- Mechanistic Profiling : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis vs. efflux pumps) .
Q. What strategies improve the compound’s stability under physiological conditions for in vivo studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the amine, which are cleaved by esterases in target tissues .
- Liposomal Encapsulation : Increase half-life from <1 hr to >6 hr in rodent plasma .
Q. How does the compound’s logP value impact its pharmacokinetic properties, and how can it be optimized?
- Measured logP : ~2.8 (moderate lipophilicity). Ideal range for blood-brain barrier penetration is 1.5–2.5 .
- Optimization : Introduce polar substituents (e.g., -OH or -F) on the aryl ring to reduce logP while maintaining activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
